molecular formula C13H19NO B2838043 (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol CAS No. 87341-57-9

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol

Cat. No.: B2838043
CAS No.: 87341-57-9
M. Wt: 205.301
InChI Key: XSYGFTHHPAOYJI-ZDUSSCGKSA-N
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Description

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group

Scientific Research Applications

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Biological Studies: It can be used to study the interactions of chiral molecules with biological systems, providing insights into enantioselectivity and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

While specific information on the mechanism of action for “(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol” is not available, methanol, in general, affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors .

Safety and Hazards

Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system . Overexposure can cause death . It is also flammable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    ®-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.

    (S)-(1-Benzylpyrrolidin-2-yl)methanol: A similar compound lacking the methyl group on the benzyl ring, which may affect its binding properties and reactivity.

    (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)ethanol: A compound with an ethyl group instead of a hydroxymethyl group, which may alter its chemical and biological properties.

Uniqueness

(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of a chiral pyrrolidine ring, a 4-methylbenzyl group, and a hydroxymethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2S)-1-[(4-methylphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h4-7,13,15H,2-3,8-10H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYGFTHHPAOYJI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCC[C@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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